molecular formula C12H19N3O B6099950 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime

3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime

Cat. No. B6099950
M. Wt: 221.30 g/mol
InChI Key: UFNZFZWYLBUWMM-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime, also known as TIOX, is a synthetic compound that has gained significant attention in the field of scientific research. TIOX is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a critical role in the innate immune response. In

Mechanism of Action

The mechanism of action of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime involves the inhibition of cGAS, which is an enzyme that recognizes cytosolic DNA and produces cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferon and pro-inflammatory cytokines. This compound binds to the active site of cGAS and prevents the formation of cGAMP, thereby inhibiting the STING pathway.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects. Inhibition of cGAS by this compound leads to a decrease in the production of type I interferon and pro-inflammatory cytokines, which are key mediators of the innate immune response. This compound has also been shown to inhibit the activation of T cells and the proliferation of B cells, indicating its potential as an immunosuppressive agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime is its high selectivity for cGAS, which allows for specific inhibition of the STING pathway. This compound is also stable and can be easily synthesized in large quantities. However, this compound has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, this compound has a short half-life in vivo, which may require frequent dosing in animal studies.

Future Directions

For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime research include the development of more potent and selective cGAS inhibitors, as well as the investigation of this compound in combination with other immunotherapies. This compound has also shown potential as a therapeutic agent in autoimmune disorders, and further studies are needed to explore its efficacy in these diseases. Additionally, the use of this compound in viral infections, such as COVID-19, is an area of active research.

Synthesis Methods

The synthesis of 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime involves the condensation of ethyl oxalate with 3,4-dimethyl-1H-pyrrole-2,5-dione to form the intermediate 3,4-dimethyl-1H-pyrrole-2,5-dione ethyl oxalate. The intermediate is then reacted with hydroxylamine hydrochloride to produce this compound. The overall yield of the synthesis method is approximately 20%.

Scientific Research Applications

3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one O-ethyloxime has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and viral infections. This compound has been shown to inhibit the production of type I interferon and pro-inflammatory cytokines, which are key mediators of the innate immune response. Inhibition of cGAS by this compound has also been demonstrated to enhance the efficacy of checkpoint inhibitor therapy in cancer treatment.

properties

IUPAC Name

(Z)-N-ethoxy-3,6,6-trimethyl-5,7-dihydro-2H-indazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-5-16-15-10-7-12(3,4)6-9-11(10)8(2)13-14-9/h5-7H2,1-4H3,(H,13,14)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNZFZWYLBUWMM-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CC(CC2=NNC(=C21)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\1/CC(CC2=NNC(=C21)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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